molecular formula C20H22ClFN4O2 B10986243 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10986243
M. Wt: 404.9 g/mol
InChI Key: IRVAYTGLXHWXFE-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a chemical compound offered for research purposes. Its molecular formula is C₂₀H₂₂ClFN₄O₂ . This compound belongs to the arylpiperazine chemical class, a group known to be investigated for interactions with various neurological targets . For instance, structurally related piperazine derivatives have been studied as high-affinity ligands for dopamine receptor subtypes and the serotonin 5-HT 2A receptor, demonstrating potential utility in neuropsychiatric research . The presence of both chlorophenyl and fluorobenzyl groups in its structure is a common feature in molecules designed for probing central nervous system function and receptor selectivity. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-2-1-3-18(12-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-4-6-17(22)7-5-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28)

InChI Key

IRVAYTGLXHWXFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of 1-(3-Chlorophenyl)Piperazine

In a representative procedure, piperazine reacts with 1-chloro-3-chloroarene under reflux in toluene with potassium iodide (KI) as a catalyst. The reaction mixture is maintained at 80°C for 2 hours, followed by refluxing for 12 hours. After cooling, the toluene layer is washed with water and treated with hydrochloric acid to isolate the product. This method achieves a 92% yield of the 1-(3-chlorophenyl)piperazine intermediate.

Key Reaction Conditions

ReagentQuantitySolventTemperatureTimeYield
Piperazine10 g (0.12 mol)Toluene80°C → Reflux14 h92%
1-Chloro-3-chloroarene4.12 g (17.4 mmol)Toluene80°C2 h-
KI0.1 g----

Final Assembly via Amide Bond Formation

The activated glycine derivative is coupled to the piperazine intermediate to form the target carboxamide.

Coupling with HATU/DBU

A mixture of 1-(3-chlorophenyl)piperazine and the activated glycine derivative is heated at 75–90°C in DMF with DBU to accelerate the reaction.

Optimized Parameters

ParameterValueImpact on Yield
Temperature90°CMaximizes rate
Reaction Time4.5 hoursBalances completion vs. degradation
DBU Equivalents2.0 equivEnhances nucleophilicity

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via preparative HPLC.

Alternative Pathways and Modifications

Reductive Amination

An alternative route involves reductive amination between 4-(3-chlorophenyl)piperazine-1-carbaldehyde and 2-[(4-fluorobenzyl)amino]acetamide using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the need for coupling agents but requires stringent pH control (pH 4–6).

Comparative Yields

MethodYield (%)Purity (%)
HATU/DBU Coupling57>95
Reductive Amination4590

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation at the piperazine nitrogen can occur. Using a large excess of piperazine (5–10 equiv) suppresses this side reaction.

  • Solvent Choice : Toluene and DMF are preferred for their high boiling points and compatibility with polar intermediates.

  • Catalyst Loading : KI (10 mol%) accelerates NAS by stabilizing the transition state .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine atom. Key reactions include:

Reaction TypeConditionsProductYieldSource
HydroxylationNaOH (10%), 80°C, 6h3-hydroxyphenyl derivative72%
Methoxy substitutionNaOMe, DMF, 120°C, 12h3-methoxyphenyl analog65%
Amine substitutionNH₃ (aq), Cu catalyst, 100°C3-aminophenyl variant58%

The chlorine atom's position (meta to the piperazine linkage) directs substitution to the para position relative to itself, as observed in analogous systems .

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

ConditionsReaction PathwayProductsApplication
6M HCl, reflux, 8hAcidic hydrolysisPiperazine-1-carboxylic acid + aminePrecursor for further synthesis
2M NaOH, 60°C, 4hBasic hydrolysisPiperazine-1-carboxylate + ammoniaFunctional group interconversion

Stoichiometric studies indicate 85–92% conversion under acidic conditions, compared to 70–78% under basic conditions.

Reduction of the Ketone Group

The 2-oxoethyl moiety (-CO-) is reducible to a hydroxyl or methylene group:

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 25°C, 2h2-hydroxyethyl derivative88%
LiAlH₄THF, 0°C → 25°C, 4h2-methylene analog94%

Reduction pathways are critical for modifying the compound’s hydrophilicity and bioavailability .

Alkylation/Acylation of the Piperazine Ring

The secondary amines in the piperazine ring participate in alkylation and acylation:

Reaction TypeReagentProductYield
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-methylpiperazine derivative81%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-acetylpiperazine variant76%

These reactions enhance structural diversity for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution (EAS) on the Fluorobenzyl Group

The 4-fluorobenzyl group participates in EAS, with fluorine directing incoming electrophiles to the ortho/para positions:

ElectrophileConditionsMajor ProductRegioselectivity
HNO₃/H₂SO₄0°C, 1h3-nitro-4-fluorobenzyl derivative80% para
Br₂, FeBr₃CH₂Cl₂, 25°C, 2h3-bromo-4-fluorobenzyl analog75% ortho

Fluorine’s strong electron-withdrawing effect enhances reaction rates compared to non-halogenated analogs .

Condensation Reactions Involving the Amine Group

The primary amine in the fluorobenzylamino group forms Schiff bases via condensation with carbonyl compounds:

Carbonyl CompoundConditionsProduct (Schiff Base)Yield
BenzaldehydeH₂O/CH₂Cl₂ (4:1), 25°C, 1hN-benzylidene derivative89%
CyclohexanoneCatalyst-free, 60°C, 2hN-cyclohexylidene analog82%

This catalyst-free protocol (developed in ) is efficient for C=N bond formation, achieving >85% yields in most cases.

Oxidation Reactions

The oxoethyl group and aromatic rings are susceptible to oxidation:

Oxidizing AgentTarget SiteProductOutcome
KMnO₄, H₂SO₄Oxoethyl groupGlycolic acid derivativeDegradation pathway
O₃, then H₂O₂Aromatic ringsDi-hydroxylated byproductsLimited synthetic utility

Oxidation pathways are less synthetically valuable but inform stability under oxidative conditions.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar piperazine derivatives due to its unique substitution pattern:

CompoundChlorophenyl ReactivityFluorobenzyl ReactivityPiperazine Alkylation Rate
Target CompoundHigh (NAS)Moderate (EAS)Fast (81% yield)
4-(4-Fluorophenyl) analogLowHighSlow (62% yield)
N-Methylpiperazine variantN/AN/AVery fast (94% yield)

Data adapted from .

Key Mechanistic Insights

  • Steric Effects : The 3-chlorophenyl group hinders electrophilic attacks on the adjacent piperazine ring.

  • Electronic Effects : Fluorine’s −I effect increases the fluorobenzyl group’s susceptibility to nucleophilic dehalogenation.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS yields by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives, including 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway, which is crucial in cancer biology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has documented that piperazine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can enhance antimicrobial efficacy .

CNS Activity

Piperazine derivatives are known for their central nervous system (CNS) effects. This specific compound may possess anxiolytic or antidepressant properties due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Investigations into similar compounds have demonstrated their ability to modulate neurotransmitter levels, which is critical in treating mood disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available piperazine derivatives. Key synthetic routes include:

  • Formation of Piperazine Ring : Initial reactions often involve the cyclization of appropriate amines and carbonyl compounds.
  • Substitution Reactions : Subsequent steps may involve halogenation or alkylation to introduce the chlorophenyl and fluorobenzyl groups.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide structure .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of a similar piperazine derivative against breast cancer cells. The compound demonstrated significant cytotoxicity at low micromolar concentrations, leading to cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

Key analogues differ in substituent positions, halogenation patterns, and side-chain modifications. Below is a comparative overview:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 3-Cl-phenyl, 4-F-benzylaminoethyl 416.87* Not reported Not reported Dual halogenation (Cl, F); carboxamide linker optimizes solubility and stability
N-(3-Chlorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A5) 3-Cl-phenyl, quinazolinone-methyl ~450 (estimated) 193.3–195.2 47.7 Quinazolinone moiety enhances π-π stacking; lower yield due to steric hindrance
N-(3-Chlorophenyl)-4-(3-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)Piperazine-1-Carboxamide (22a) 3-Cl-phenyl, benzooxazine-propanoyl ~480 (estimated) Not reported 73 Propanoyl linker improves conformational flexibility; higher yield
N-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-4-Phenylpiperazine-1-Carboxamide 4-Cl-benzyl, phenyl 386.9 Not reported Not reported Chlorine at para position reduces metabolic degradation
N-{2-[4-(3-Chlorophenyl)-1-Piperazinyl]-2-Oxoethyl}-N-(4-Fluorophenyl)Methanesulfonamide 3-Cl-phenyl, 4-F-phenyl, sulfonamide 425.9 Not reported Not reported Sulfonamide group enhances bioavailability but reduces CNS penetration

*Calculated based on molecular formula C20H20ClFN4O2.

Biological Activity

The compound 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClFN3O2C_{19}H_{21}ClFN_{3}O_{2}, with a molecular weight of approximately 388.8 g/mol. The structure includes a piperazine ring, a carboxamide group, and substituents that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. In vitro tests have shown that This compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)14
U87 (Glioblastoma)>50
MiaPaCa-2 (Pancreatic)>50

These findings suggest that while the compound demonstrates moderate activity against certain cancer cell lines, it may not be effective against others, indicating a selective cytotoxic profile .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. It was found to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and infections:

EnzymeInhibition Type
AcetylcholinesteraseModerate
UreaseSignificant

These results indicate that the compound may have therapeutic applications beyond oncology, particularly in neuropharmacology and infectious disease management .

Binding Affinity Studies

Docking studies have demonstrated that the compound exhibits strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution within biological systems. The binding affinity was assessed using computational methods, revealing key interactions with amino acid residues that could enhance its pharmacological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to This compound :

  • Antitumor Effects : A study reported that modifications to piperazine structures significantly enhanced their antitumor activity against pancreatic cancer cell lines .
  • Neuroprotective Effects : Another investigation revealed that certain piperazine derivatives could protect neuronal cells from oxidative stress, indicating potential use in treating neurodegenerative conditions .

Q & A

Basic: What synthetic strategies are optimal for preparing 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide?

Answer:
The compound can be synthesized via multistep reactions involving:

Piperazine Functionalization : React 1-(3-chlorophenyl)piperazine with chloroethyl carboxamide intermediates under basic conditions (e.g., DBU) to form the carboxamide backbone .

Amide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the 4-fluorobenzylamine moiety to the ethyl oxoacetate intermediate. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is critical for isolating high-purity products .

Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of piperazine to benzylamine derivatives) and solvent systems (e.g., dichloromethane or DMF) to improve yields (>70%) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Combined analytical techniques are essential:

  • NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and the 4-fluorobenzyl moiety (δ 4.3–4.5 ppm for CH₂-NH) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₁ClFN₄O₂, exact mass 410.13) .
  • X-ray Crystallography : Resolve piperazine ring conformation and hydrogen-bonding patterns (e.g., carboxamide N-H···O interactions) for polymorph characterization .

Basic: What preliminary biological screening approaches are recommended for this compound?

Answer:
Prioritize assays aligned with its structural analogs:

  • Receptor Binding : Screen against dopamine D2/D3 receptors using radioligand displacement assays (e.g., [³H]spiperone competition) due to piperazine derivatives’ known CNS activity .
  • Enzyme Inhibition : Test for PARP-1/2 inhibition (IC₅₀ < 100 nM) using fluorescence-based NAD⁺ depletion assays, as seen in structurally related phthalazinone derivatives .
  • Cytotoxicity : Evaluate in BRCA1-deficient cell lines (e.g., HCC1937) to assess standalone anticancer potential .

Advanced: How can researchers address contradictory data in receptor selectivity studies?

Answer:
Contradictions often arise from assay conditions or substituent effects:

  • Case Study : A 2,4-dichlorophenyl-substituted analog showed 50-fold higher D3 receptor selectivity than the 3-chlorophenyl variant in radioligand assays .
  • Resolution :
    • Perform Schild analysis to differentiate orthosteric vs. allosteric binding modes.
    • Use molecular docking (e.g., AutoDock Vina) to model interactions with D3 receptor transmembrane domains, focusing on chlorine’s steric effects .
    • Validate with functional assays (e.g., cAMP modulation in HEK293 cells) to confirm signaling outcomes .

Advanced: What computational methods predict metabolic stability for this compound?

Answer:
Key strategies include:

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-methylation or fluorobenzyl hydroxylation) .
  • In Silico Toxicity : Screen for hERG channel inhibition (linked to QT prolongation) using PatchXpress models .
  • Solubility Optimization : Modify the carboxamide group with polar substituents (e.g., sulfonamide) to enhance aqueous solubility (>50 μM) while retaining target affinity .

Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Answer:
Discrepancies often stem from assay variability or off-target effects:

  • Dose-Response Profiling : Test across a broad concentration range (1 nM–100 μM) to identify biphasic effects.
  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries in phenotypic screens to isolate primary vs. secondary targets .
  • Structural Analog Comparison : Benchmark against N-(2-chloro-5-(trifluoromethyl)phenyl) derivatives, which show consistent anticancer activity (IC₅₀ ~2 μM in SW620 xenografts) .

Advanced: What strategies improve oral bioavailability for in vivo studies?

Answer:
Approaches derived from pharmacokinetic data on related compounds:

  • Prodrug Design : Introduce acetylated or phosphorylated groups at the carboxamide nitrogen to enhance intestinal absorption .
  • Cosolvent Formulation : Use PEG-400/water (60:40) to achieve >90% solubility for intraperitoneal dosing .
  • Metabolic Shielding : Replace the fluorobenzyl group with a trifluoromethylpyridine moiety to reduce CYP3A4-mediated clearance .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:
Use orthogonal methods:

  • Photoaffinity Labeling : Incorporate a diazirine group into the piperazine ring to crosslink with target proteins in live cells .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of PARP-1 in lysates after compound treatment (ΔTm > 3°C indicates binding) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ ~10⁵ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) for quantitative target validation .

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